molecular formula C7H11N3O2 B555446 3-Methyl-L-histidine CAS No. 368-16-1

3-Methyl-L-histidine

Cat. No. B555446
CAS RN: 368-16-1
M. Wt: 169.18 g/mol
InChI Key: JDHILDINMRGULE-LURJTMIESA-N
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Description

3-Methyl-L-histidine is a non-proteinogenic amino acid and an index of muscle breakdown . It is a post-translationally modified amino acid excreted in human urine . The urinary concentration of 3-methylhistidine is a biomarker for skeletal muscle protein breakdown in humans who have been subject to muscle injury .


Synthesis Analysis

3-Methylhistidine is a product of peptide bond synthesis and methylation of actin and myosin . It is produced in essentially all vertebrates via the methyltransferase enzyme known as METTL9 .


Molecular Structure Analysis

The molecular formula of 3-Methyl-L-histidine is C7H13N3O3 . Its average mass is 187.196 Da and its monoisotopic mass is 187.095688 Da .


Chemical Reactions Analysis

3-Methylhistidine is a product of peptide bond synthesis and methylation of actin and myosin . It is a biomarker for meat consumption, especially chicken .


Physical And Chemical Properties Analysis

The molecular formula of 3-Methyl-L-histidine is C7H11N3O2 . Its molecular weight is 169.18 .

Scientific Research Applications

  • Role in Health and Disease : 3-Methyl-L-histidine, a derivative of L-histidine, plays significant roles in various physiological processes. It is involved in proton buffering, metal ion chelation, scavenging of reactive oxygen and nitrogen species, and erythropoiesis. This derivative, along with other HIS-rich proteins and HIS-containing dipeptides, participates in numerous bodily functions. HIS supplementation, based on its chemical properties and physiological functions, is suggested for a range of conditions, although further studies are needed to understand its full effects in different disorders (Holeček, 2020).

  • Skeletal Muscle Research : 3-Methyl-L-histidine has been identified as a normal component of actin in skeletal muscle. This discovery is significant for understanding the biochemical composition and the metabolic processes of muscle tissues (Trayer, Harris, & Perry, 1968). Additionally, studies on the enzymatic methylation of skeletal muscle contractile proteins further elucidate the role of 3-Methyl-L-histidine in muscle development and function (Krzysik, Vergnes, & McManus, 1971).

  • Methodological Developments : There has been progress in refining methods for detecting and quantifying 3-Methyl-L-histidine. This is crucial for determining its value as an index of lean meat protein (White & Lawrie, 1985). Further research into the methylation of muscle proteins provides insight into the formation of 3-Methyl-L-histidine in myosin and actin (Hardy & Perry, 1969).

  • Metabolic Studies : Studies have explored the metabolism of 3-Methyl-L-histidine in organisms, such as examining its excretion in human urine post-surgery and its metabolic pathways in the body (Young et al., 1972), (Robert & Sérog, 1984).

  • Biochemical and Molecular Biology Research : Recent studies have identified SETD3 protein as the actin-specific histidine N-methyltransferase, responsible for histidine methylation in proteins like β-actin. This highlights its role in understanding protein modifications at the molecular level (Kwiatkowski et al., 2018).

  • Analytical Techniques : Advances in analytical techniques, such as capillary electrophoresis, have been used for the determination of 3-Methylhistidine, enhancing the sensitivity and accuracy of measurements (Zeece et al., 1996).

  • Genetic Engineering Research : The genetically encoded histidine mimetics like 3-Methyl-histidine have been used to probe the functional role of histidine in biological systems, such as in alanine racemase, furthering our understanding of the importance of histidine methylation in cellular processes (Sharma, Wang, & Liu, 2016).

  • Studies in Ribosomal Protein Methylation : Research has shown that histidine methylation, including that of 3-Methylhistidine, is essential for proper assembly and function of ribosomal subunits, emphasizing its significance in protein synthesis and cellular biology (Al-Hadid et al., 2014).

  • Carnosine Research : Carnosine, which contains histidine, and its methylated variants have been studied for their physiological roles and therapeutic potential, including their antioxidant capacity and role in diseases such as diabetes and neurological disorders (Boldyrev, Aldini, & Derave, 2013).

Safety And Hazards

When handling 3-Methyl-L-histidine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used .

properties

IUPAC Name

(2S)-2-amino-3-(3-methylimidazol-4-yl)propanoic acid
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InChI

InChI=1S/C7H11N3O2/c1-10-4-9-3-5(10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m0/s1
Source PubChem
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InChI Key

JDHILDINMRGULE-LURJTMIESA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H11N3O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90920521
Record name 3-Methyl-L-histidine
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Molecular Weight

169.18 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS], Solid
Record name 3-Methylhistidine
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Record name 3-Methylhistidine
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Solubility

200 mg/mL at 25 °C
Record name 3-Methylhistidine
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Product Name

3-Methyl-L-histidine

CAS RN

368-16-1, 15507-76-3
Record name 3-Methyl-L-histidine
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Record name 3-Methyl-L-histidine
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Record name 3-Methyl-L-histidine
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Record name 3-METHYLHISTIDINE
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Record name 3-Methylhistidine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
758
Citations
J Kaneko, A Enya, K Enomoto, Q Ding, T Hisatsune - Scientific Reports, 2017 - nature.com
Anserine/carnosine supplementation improves cerebral blood flow and verbal episodic memory in elderly people, as we previously reported. Anserine’s buffering activity is superior to …
Number of citations: 42 www.nature.com
HH Tallan, WH Stein, S Moore - Journal of Biological Chemistry, 1954 - Elsevier
… The isolation of the compound by ion exchange chromatography, its identification as 3-methyl-L-histidine, and its synthesis from L-histidine form the subject of this communication. …
Number of citations: 147 www.sciencedirect.com
JC Robert, P Serog - Clinica chimica acta, 1984 - Elsevier
… A new chromatographic procedure is proposed for measuring 3 methyl-L-histidine (3 MH) in human urine. The sample was purified on a cation-exchange resin (AG R 50W-X4) and …
Number of citations: 10 www.sciencedirect.com
M Ducci, S Pacchini, A Niccolini, A Gazzano… - Polish journal of …, 2006 - europepmc.org
… , anserine, L-histidine and 3-methyl-L-histidine in biological material with o-phthaldialdehyde (… A complete separation of all molecules, particularly for carnosine and 3-methyl-L-histidine, …
Number of citations: 12 europepmc.org
KJ Webb, CI Zurita-Lopez, Q Al-Hadid… - Journal of Biological …, 2010 - ASBMB
We have shown that Rpl3, a protein of the large ribosomal subunit from baker's yeast (Saccharomyces cerevisiae), is stoichiometrically monomethylated at position 243, producing a 3-…
Number of citations: 90 www.jbc.org
GW Chang, EE Snell - Biochemistry, 1968 - ACS Publications
Materials and Methods Special Chemicals and Procedures. Deuterium oxide, L-histidyl-L-histidine,-methyl-DL-histidine, 1-methyl-L-histidine, 3-methyl-L-histidine, 2-thiol-L-histidine, uro…
Number of citations: 111 pubs.acs.org
WJP White, RA Lawrie - Meat Science, 1985 - Elsevier
… The 3-methyl-L-histidine … of 3-methyl-L-histidine in actin are fairly constant whilst those in myosin are more variable. As there is more evidence for variation in the 3-methyl-L-histidine …
Number of citations: 9 www.sciencedirect.com
阿部宏喜 - 日本水産学会誌, 1983 - jlc.jst.go.jp
… Two derivatives of L-histidine, 1-and 3-methyl-L-histidine, were not found in any muscle of the fishes tested, except right-eyed flounder. A trace to small amount of 1-methyl-L-histidine …
Number of citations: 81 jlc.jst.go.jp
AM Wade, HN Tucker - The Journal of Nutritional Biochemistry, 1998 - Elsevier
… been shown to be responsible for the antioxidant activity of several biologically important dipeptides, including carnosine (β-alanyl-L-histidine), anserine (β-alanyl-3-methyl-L-histidine), …
Number of citations: 295 www.sciencedirect.com
WJP White, RA Lawrie - Meat Science, 1985 - Elsevier
… This was made the basis of a new method for the determination of 3-methyl-L-histidine in meat and meat products by … This is not a desirable trait as the levels of 3methyl-L-histidine …
Number of citations: 6 www.sciencedirect.com

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